molecular formula C17H21N5O4S B3327714 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide CAS No. 372089-76-4

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide

カタログ番号: B3327714
CAS番号: 372089-76-4
分子量: 391.4
InChIキー: RXDHCHRRVRQYRM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the pyrazolopyrimidine sulfonamide class, characterized by a fused pyrazole-pyrimidine core with a benzenesulfonamide moiety substituted at the 3- and 4-positions. The ethoxy group at the 4-position and the propyl chain at the 3-position of the pyrazolopyrimidine ring are critical for its pharmacological activity, likely as a phosphodiesterase (PDE) inhibitor, analogous to sildenafil derivatives .

特性

IUPAC Name

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4S/c1-4-6-12-14-15(22(3)21-12)17(23)20-16(19-14)11-9-10(27(18,24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H2,18,24,25)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDHCHRRVRQYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide, identified by its CAS number 139756-22-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC17H19ClN4O4S
Molecular Weight410.88 g/mol
Purity98%
Storage ConditionsInert atmosphere, 2–8°C
Hazard ClassificationCorrosive

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to pyrazolo[4,3-d]pyrimidines. For instance, derivatives have shown significant efficacy against various viruses including HIV and herpes simplex virus. The compound in focus may exhibit similar properties due to structural similarities with known antiviral agents.

  • Mechanism of Action : Pyrazolo[4,3-d]pyrimidines often function by inhibiting viral replication through interference with viral enzymes and proteins essential for the viral life cycle. This mechanism is critical in developing antiviral therapies.
  • Case Studies : In a comparative study involving several pyrazolo derivatives, compounds with similar scaffolds demonstrated EC50 values ranging from 0.2 nM to 60 nM against HIV strains, indicating potent antiviral activity .

Anticancer Activity

The compound's sulfonamide moiety suggests potential anticancer properties, as sulfonamides have been implicated in inhibiting tumor cell proliferation.

  • Research Findings : A study published in Journal of Medicinal Chemistry reported that sulfonamide derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .
  • In Vitro Studies : Various in vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on cancer cells. Results indicated IC50 values that suggest effective inhibition of cell growth at relatively low concentrations .

Antimicrobial Activity

The compound may also possess antimicrobial properties. Sulfonamides are well-known for their antibacterial effects, particularly against gram-positive bacteria.

  • In Vitro Efficacy : Preliminary tests on related pyrazolo compounds indicated broad-spectrum antimicrobial activity with minimal inhibitory concentrations (MIC) that could be beneficial in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituents Influence : Variations in substituents on the pyrazolo and benzenesulfonamide rings can significantly alter biological activity.
SubstituentEffect on Activity
Ethoxy groupEnhances solubility
Methyl groupModulates receptor binding

科学的研究の応用

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

  • Molecular Formula : C17H22N4O4S
  • Molecular Weight : 410.88 g/mol
  • CAS Number : 139756-22-2

The presence of the pyrazolo[4,3-d]pyrimidine moiety contributes to its biological activity, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrazolo[4,3-d]pyrimidines can inhibit key enzymes involved in cancer cell proliferation. The sulfonamide group enhances solubility and bioavailability, which are critical for effective drug formulation.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[4,3-d]pyrimidine effectively inhibited tumor growth in xenograft models .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Sulfonamides are known to modulate inflammatory pathways, which could be beneficial in treating conditions such as rheumatoid arthritis.

Data Table: Anti-inflammatory Activity of Similar Compounds

Compound NameIC50 (µM)Mechanism of Action
Compound A15COX inhibition
Compound B20NF-kB pathway
4-Ethoxy...TBDTBD

Antimicrobial Properties

Emerging research suggests that compounds containing benzenesulfonamide exhibit antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance.

Case Study : A recent investigation highlighted the effectiveness of sulfonamide derivatives against Staphylococcus aureus, indicating a promising avenue for further exploration in antibiotic development .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of pyrazolo[4,3-d]pyrimidine derivatives. Preliminary studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis.

Data Table: Neuroprotective Activity

Compound NameModel UsedResult
Compound CSH-SY5Y cellsReduced apoptosis
4-Ethoxy...Primary neuronsTBD

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Structural Differences Molecular Weight (g/mol) Pharmacological Impact Safety Notes
4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide (Target) Reference compound with ethoxy and sulfonamide groups. 392.43 (calculated) Likely PDE5 inhibition; optimized for solubility and binding via sulfonamide . Safety data not explicitly provided in evidence.
3-(1-Methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide Ethoxy → propoxy substitution. ~406.47 (estimated) Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility . Not reported.
4-Ethoxy-3-(1-methyl-3-propyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid Sulfonamide → sulfonic acid. 392.43 Higher acidity may reduce bioavailability; potential for salt formation . Corrosive, flammable, and toxic hazards indicated .
5-[...]-2-hydroxybenzoic acid (tert-butyl derivative) tert-Butyl group at pyrimidine; benzoic acid substituent. ~563.64 (estimated) Enhanced lipophilicity and potential for additional hydrogen bonding . No direct safety data; tert-butyl groups generally improve metabolic stability.
Sildenafil sulfonyl isopropyl ester Sulfonamide → isopropyl ester. ~434.50 (estimated) Prodrug form; ester hydrolysis may delay activation . Genotoxic impurity risk; requires stringent purification .
5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one Lacks benzenesulfonamide; simpler structure with ethoxyphenyl. 298.34 Reduced molecular complexity may lower selectivity for PDE targets . Listed as Desmethylsildenafil analog; safety profile similar to sildenafil.

Key Research Findings

Sulfonamide vs. Sulfonic Acid : The sulfonamide group in the target compound likely improves target binding compared to the sulfonic acid derivative, which exhibits higher toxicity (e.g., corrosive, flammable hazards) .

Ethoxy vs. Propoxy Substitution : Propoxy analogs (e.g., 4-propoxybenzenesulfonamide) show increased molecular weight and lipophilicity, which may enhance tissue penetration but reduce solubility .

Ester Derivatives: The isopropyl ester derivative of sildenafil () acts as a prodrug but poses genotoxic risks during synthesis, highlighting the importance of the sulfonamide group in the parent compound for stability .

Deuterated Analogs : Compounds like Desmethylsildenafil-d8 () are used in metabolic studies, underscoring the role of isotopic labeling in tracking pharmacokinetics without altering pharmacological activity .

Q & A

Q. How can the molecular structure of this compound be experimentally confirmed?

To confirm the structure, employ a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions and heterocyclic core integrity. Cross-reference with predicted chemical shifts from computational models (e.g., density functional theory).
  • Mass Spectrometry (MS): Validate the molecular weight (410.8752 g/mol) using high-resolution MS (HRMS) to match the molecular formula C17H19ClN4O4S\text{C}_{17}\text{H}_{19}\text{ClN}_4\text{O}_4\text{S} .
  • X-ray Crystallography: Resolve the crystal structure to confirm spatial arrangement, particularly for the pyrazolo-pyrimidinone and benzenesulfonamide moieties.

Q. What are critical considerations for designing a synthesis route?

Prioritize regioselectivity and functional group compatibility:

  • Stepwise Assembly: Construct the pyrazolo[4,3-d]pyrimidin-7-one core first, followed by sulfonamide coupling. Use protecting groups (e.g., tert-butyldimethylsilyl) to prevent side reactions .
  • Catalytic Optimization: Employ palladium catalysts for cross-coupling reactions involving the ethoxybenzene ring. Monitor reaction progress via thin-layer chromatography (TLC) or in situ spectroscopy.
  • Purification: Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Confirm purity via HPLC (>95%) .

Q. What storage conditions ensure compound stability?

Based on physicochemical properties:

  • Temperature: Store at -20°C in amber vials to prevent thermal degradation (boiling point: 621.4°C) .
  • Moisture Control: Use desiccants to avoid hydrolysis of the sulfonamide group.
  • Solubility: Prepare stock solutions in anhydrous DMSO or ethanol to minimize solvent interactions.

Advanced Questions

Q. How to resolve contradictions in reported physicochemical data (e.g., melting points)?

Address discrepancies through systematic validation:

  • Cross-Validation: Compare experimental data (e.g., differential scanning calorimetry for melting points) with computational predictions (e.g., COSMO-RS solvation models) .
  • Batch Analysis: Test multiple synthesis batches to identify impurities affecting measurements. Use LC-MS to detect trace degradants .
  • Literature Review: Prioritize peer-reviewed sources (e.g., AOAC standards) over vendor-provided data to minimize bias .

Q. What methodologies detect metabolic byproducts or degradation pathways?

Leverage advanced analytical workflows:

  • LC-MS/MS: Use reversed-phase C18 columns with electrospray ionization (ESI) to separate metabolites. Target ions matching known derivatives (e.g., desmethylsildenafil-d8) .
  • Isotopic Labeling: Synthesize deuterated analogs (e.g., C17H19ClN4O4Sd8\text{C}_{17}\text{H}_{19}\text{ClN}_4\text{O}_4\text{S}-d_8) as internal standards for quantitative tracking .
  • In Vitro Models: Incubate the compound with liver microsomes to simulate Phase I/II metabolism. Monitor sulfonation or hydroxylation products .

Q. How can computational tools optimize synthesis conditions?

Integrate quantum chemistry and machine learning:

  • Reaction Path Search: Use software (e.g., Gaussian, ORCA) to model transition states and identify energetically favorable pathways for pyrimidinone ring formation .
  • Solvent Screening: Apply COSMO-SAC models to predict solvent effects on reaction yields. Prioritize solvents with high solubility parameters (e.g., DMF) .
  • DOE (Design of Experiments): Combine computational predictions with factorial design to reduce trial-and-error experimentation. For example, optimize temperature (80–120°C) and catalyst loading (1–5 mol%) iteratively .

Q. How to validate analytical methods for quantifying this compound in complex matrices?

Follow AOAC SMPR guidelines for method performance:

  • Linearity: Establish a calibration curve (0.1–100 µg/mL) with R2>0.99R^2 > 0.99 using UV detection at 254 nm .
  • Precision/Accuracy: Conduct spike-recovery tests in biological fluids (e.g., plasma). Accept recoveries of 90–110% with RSD < 5% .
  • Limit of Detection (LOD): Determine via signal-to-noise ratios (S/N ≥ 3). For trace analysis, use tandem MS with LODs < 1 ng/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide
Reactant of Route 2
4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。